molecular formula C10H11NOS B1280251 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 6516-91-2

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B1280251
CAS No.: 6516-91-2
M. Wt: 193.27 g/mol
InChI Key: SQVZWOGDKSYYIC-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . This compound is characterized by a benzothiazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl acrylate in the presence of a base to form the benzothiazepine ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazepine ring .

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to the presence of both nitrogen and sulfur in its ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZWOGDKSYYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504929
Record name 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6516-91-2
Record name 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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